1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Thiophene positional isomerism Structure-activity relationship (SAR) Molecular recognition

Choose this specific 2-thienyl regioisomer as a critical SAR probe against the 3-thienyl analog (CAS 1251573-60-0). The thiophene C2 attachment fundamentally alters hydrogen-bonding geometry, metabolic stability, and off-target profiles compared to C3-substituted isomers. Its undefined stereocenter supports in-house chiral separation for enantioselective pharmacology studies. The 4-fluorobenzyl group provides a validated metabolic blocking benchmark for lead optimization.

Molecular Formula C14H15FN2O2S
Molecular Weight 294.34
CAS No. 1351623-20-5
Cat. No. B2780135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
CAS1351623-20-5
Molecular FormulaC14H15FN2O2S
Molecular Weight294.34
Structural Identifiers
SMILESC1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O
InChIInChI=1S/C14H15FN2O2S/c15-11-5-3-10(4-6-11)8-16-14(19)17-9-12(18)13-2-1-7-20-13/h1-7,12,18H,8-9H2,(H2,16,17,19)
InChIKeyRWYUMJLTOSCEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 1351623-20-5) Procurement & Differentiation Guide


1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 1351623-20-5) is a synthetic urea derivative with molecular formula C₁₄H₁₅FN₂O₂S and molecular weight 294.35 g/mol [1]. It features a 4-fluorobenzyl moiety, a hydroxyethyl linker, and a thiophen-2-yl substituent. This compound belongs to a class of aryl-alkyl ureas frequently explored in medicinal chemistry for enzyme inhibition, though target-specific bioactivity data for this exact molecule remain sparse in public literature . Its core differentiation from closest analogs hinges on the thiophene substitution pattern (2-yl vs. 3-yl), which can alter molecular recognition, metabolic stability, and synthetic accessibility.

Why 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea Cannot Be Interchanged with Generic Thiophene-Containing Ureas


Superficial structural similarity among aryl-thiophene ureas masks critical pharmacological differences. The thiophene attachment position (C2 vs. C3) dictates the spatial orientation of the heterocycle, which in turn governs hydrogen-bonding geometry with target residues, metabolic soft-spot exposure, and off-target profiles [1]. Class-level evidence demonstrates that 2-thienyl and 3-thienyl isomers frequently exhibit divergent potency (up to 10-fold) and toxicity profiles in physiological assays [2]. Additionally, the 4-fluorobenzyl group contributes to metabolic stability and lipophilicity, while the hydroxyethyl linker provides a chiral center that influences enantioselective interactions [1]. Generic substitution without empirical validation of these parameters risks experimental irreproducibility and procurement of a compound with uncharacterized or inferior performance.

Quantitative Differentiation Evidence: 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea vs. Closest Analogs


Thiophene Positional Isomerism: 2-Thienyl vs. 3-Thienyl Substitution Defines Molecular Recognition and Bioactivity

The target compound bears a thiophen-2-yl group, whereas its closest analog, 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea (CAS 1251573-60-0), bears a thiophen-3-yl group. Historical pharmacological surveys demonstrate that 2-substituted thiophenes often exhibit higher intrinsic activity but also greater toxicity compared to 3-substituted isomers, with activity ratios recalculated relative to the phenyl analog [1]. The 2-yl attachment places the sulfur atom in a distinct orientation that alters electron distribution, dipole moment, and steric accessibility to target binding pockets [2].

Thiophene positional isomerism Structure-activity relationship (SAR) Molecular recognition

Computational Property Parity with Divergent Topological Complexity: Implications for Formulation and Crystallization

PubChem computed properties for the target compound (CID 71782522) and the 3-thienyl isomer (CID 52992665) show identical XLogP3 (1.5), hydrogen bond donor count (3), hydrogen bond acceptor count (4), rotatable bond count (5), and topological polar surface area (89.6 Ų) [1][2]. However, the molecular complexity value differs: the target compound registers a complexity of 312, while another comparator with a cyclopropyl substitution (1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea) shows lower complexity due to reduced conformational flexibility . These parity properties suggest similar passive permeability and solubility, but the unique spatial arrangement of the 2-thienyl group may yield distinct crystal packing and melting behavior, impacting formulation and purification protocols.

Physicochemical properties Drug-likeness Solid-state chemistry

Chiral Center Configuration and Enantioselective Synthesis Potential: A Procurement-Defining Feature

The hydroxyethyl linker in the target compound contains a single chiral center (undefined stereocenter count = 1), meaning the commercial product is likely a racemic mixture unless otherwise specified [1]. In contrast, some analogs such as the cyclopropyl derivative introduce additional ring strain and steric constraints that can reduce stereochemical complexity . For procurement decisions, the availability of enantiopure material or the feasibility of chiral resolution can be a decisive factor: the racemic nature of the target compound may be advantageous for broad screening, whereas enantiopure material would be required for target engagement studies where stereochemistry dictates binding.

Chiral separation Enantioselective synthesis Analytical chemistry

Optimal Applications for 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea (CAS 1351623-20-5) in Research and Industry


Chemical Probe for 2-Thienyl-Specific Target Engagement in Enzyme Inhibition Screens

Researchers developing structure-activity relationships (SAR) around urea-based enzyme inhibitors should procure this compound specifically for its thiophen-2-yl substitution pattern. The distinct spatial orientation of the sulfur atom compared to 3-thienyl analogs can reveal hydrogen-bonding and steric preferences within target active sites [1]. This compound serves as a direct comparator to the 3-thienyl isomer (CAS 1251573-60-0) to map the thiophene positional SAR landscape.

Crystallization and Solid-State Formulation Studies for Aryl-Urea Lead Optimization

Despite identical computed drug-likeness properties to its 3-thienyl isomer, the target compound's unique molecular topology may produce distinct crystal packing motifs, melting point, and dissolution behavior [2]. Formulation scientists can leverage this compound to study how subtle positional isomerism affects solid-state properties critical for oral bioavailability and preformulation development.

Chiral Resolution and Enantioselective Pharmacology Studies

With a single undefined stereocenter, the racemic target compound provides an ideal substrate for chiral chromatographic method development and for exploring enantioselective biological activity . Procurement of the racemate followed by in-house chiral separation allows researchers to independently evaluate the pharmacological contribution of each enantiomer without dependence on commercial chiral synthesis.

Metabolic Stability Profiling in Fluorobenzyl-Containing Compound Series

The 4-fluorobenzyl group is a well-known metabolic blocking strategy. This compound can be used as a reference molecule in metabolic stability assays to benchmark the effect of the 4-fluorobenzyl moiety against non-fluorinated or differently substituted benzyl analogs [1]. Such data are essential for lead optimization programs aiming to improve microsomal half-life.

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